6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-phenyl-2-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c32-25-11-10-24(21-6-2-1-3-7-21)28-31(25)19-20-12-16-29(17-13-20)26(33)22-8-4-9-23(18-22)30-15-5-14-27-30/h1-11,14-15,18,20H,12-13,16-17,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBOXBPQYNYLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine moiety. These intermediates are then coupled with the pyridazinone core under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Key Observations:
Core Scaffold Flexibility: The pyridazinone core is retained in two analogs (target compound and the oxadiazole derivative), whereas the patent example employs a pyrrolopyrimidine core, which may confer distinct electronic properties for target binding.
Fluorinated and trifluoromethyl groups in the patent compound suggest optimization for membrane permeability or resistance to oxidative metabolism.
Synthetic Strategies :
- Coupling reactions (e.g., amidation, nucleophilic substitution) are common, as seen in the adipate salt synthesis .
- Crystallographic refinement tools (SHELXL, ORTEP) are critical for confirming stereochemistry and intermolecular interactions in such complex molecules .
Research Findings and Limitations
- Structural Characterization: The target compound’s 3D structure would require single-crystal X-ray diffraction, leveraging SHELXL for refinement and ORTEP-3 for visualization .
- Biological Data Gap: None of the evidence specifies pharmacological or biochemical data for the target compound or its analogs. Comparisons are thus restricted to structural and synthetic aspects.
- Patent Relevance : The adipate salt synthesis highlights industry interest in piperidine/azetidine-containing scaffolds, suggesting the target compound may belong to a broader class of kinase or protease inhibitors.
Biological Activity
6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, also known by its CAS number 2097935-70-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes a dihydropyridazinone core linked to a piperidine moiety and a pyrazole-benzoyl substituent. This unique arrangement suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that this compound exhibits in vivo antitumor activity . In various xenograft models, it has shown efficacy against several cancer types. The mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth, particularly those related to the insulin-like growth factor receptor (IGF-1R) .
Antimicrobial Properties
Preliminary studies suggest that derivatives of pyrazolo compounds, including this one, may possess antimicrobial activity . A related study demonstrated that pyrazolo[3,4-b]pyridines showed promising results against Mycobacterium tuberculosis, indicating a potential pathway for further exploration in antimicrobial therapies .
The biological activity of this compound is thought to be mediated through:
- Inhibition of kinase activity : Particularly targeting IGF-1R, which plays a critical role in cell proliferation and survival.
- Induction of apoptosis : The compound has been linked to pathways that promote programmed cell death in cancer cells.
Study 1: Antitumor Efficacy
In a study involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results showed an IC50 value indicating effective inhibition of cell proliferation at low concentrations. The structure–activity relationship (SAR) analysis highlighted that modifications on the pyrazole ring enhanced potency against specific cancer types .
Study 2: Antimicrobial Testing
A combinatorial library including derivatives of this compound was screened against various microbial strains. The results indicated significant inhibition against Gram-positive bacteria and fungi, suggesting its potential as an antimicrobial agent .
Data Summary
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : Synthesis requires precise control of reaction parameters:
- Temperature : Exothermic steps (e.g., coupling reactions) may require cooling to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperidine-benzoyl coupling .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for pyrazole integration .
- Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (>95%) before proceeding .
Q. Which characterization techniques are critical for verifying the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry of pyridazinone and benzoyl-piperidine linkages. Key signals: δ 7.8–8.2 ppm (pyrazole protons), δ 3.5–4.2 ppm (piperidine-CH₂) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to detect impurities from incomplete coupling steps .
Q. How should researchers design initial biological activity screening for this compound?
- Methodological Answer : Prioritize in vitro assays targeting pharmacologically relevant pathways:
- Enzyme Inhibition : Test against kinases or proteases due to pyridazinone’s ATP-mimetic potential .
- Cellular Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess cytotoxicity. Include positive controls (e.g., doxorubicin) .
- Solubility : Pre-screen in DMSO/PBS mixtures to ensure compatibility with assay buffers .
Advanced Research Questions
Q. How can researchers resolve low yields in the final coupling step (piperidine-benzoyl linkage)?
- Methodological Answer :
- Reaction Monitoring : Use TLC or inline IR to detect intermediate consumption. Prolonged reaction times may degrade sensitive groups (e.g., pyrazole) .
- Alternative Reagents : Replace traditional coupling agents (e.g., EDCI) with BOP-Cl for sterically hindered amines .
- Byproduct Analysis : Characterize side products via LC-MS to adjust stoichiometry (e.g., excess benzoyl chloride may hydrolyze) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyridazinone modifications?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituted pyridazinones (e.g., 6-methyl or 6-fluoro) to evaluate electronic effects on target binding .
- Piperidine Substituents : Introduce bulkier groups (e.g., 2-methylpropyl) to assess steric effects on pharmacokinetics .
- Bioisosteres : Replace pyrazole with triazole or oxadiazole to compare potency and metabolic stability .
Q. How to address discrepancies in biological activity data across different assay conditions?
- Methodological Answer :
- Assay Standardization : Normalize cell viability assays using identical passage numbers and serum concentrations .
- Impurity Profiling : Re-test batches with HPLC-pure compound to rule out synthetic byproducts as false positives .
- Kinetic Studies : Perform time-dependent enzyme inhibition assays (e.g., IC₅₀ shift from 1h to 24h) to identify slow-binding effects .
Q. What computational methods are recommended for analyzing the compound’s binding mode to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., CDK2). Focus on piperidine-CH₂ and pyridazinone carbonyl as key interaction sites .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD fluctuations (<2 Å) .
Q. How can crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Resolve piperidine chair conformation and pyridazinone planarity .
- Electron Density Maps : Refine data with SHELXL to confirm absence of racemization at chiral centers (e.g., piperidin-4-ylmethyl group) .
Q. What protocols ensure compound stability during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the pyridazinone ring .
- Degradation Studies : Accelerate stability testing at 40°C/75% RH for 4 weeks. Monitor via HPLC for ring-opened byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
